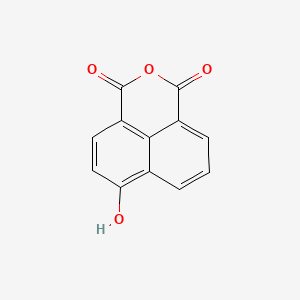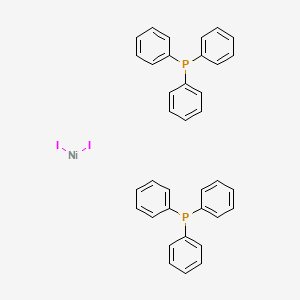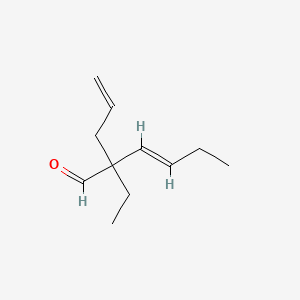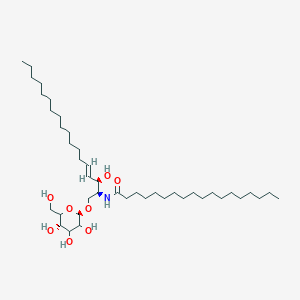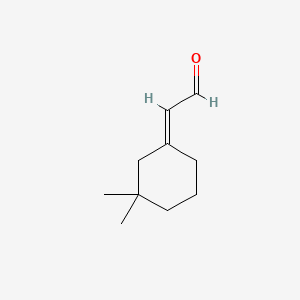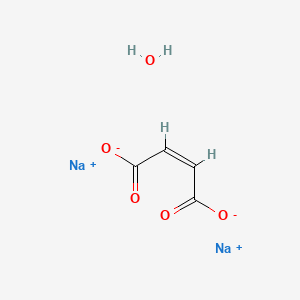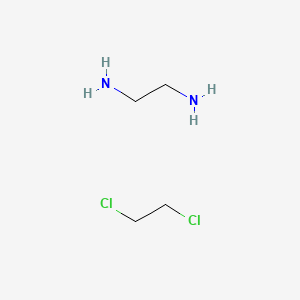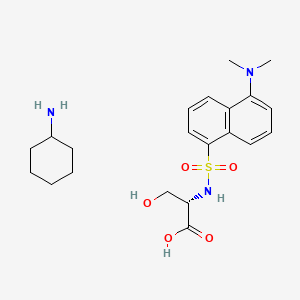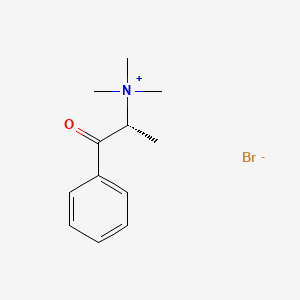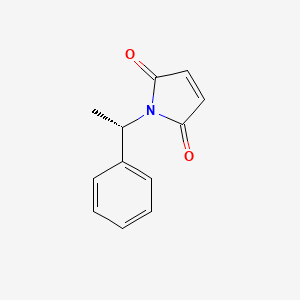
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride, also known as AHOTMA, is a synthetic compound that has shown potential in various scientific research applications. It is a quaternary ammonium compound that is commonly used in biochemical and physiological experiments due to its unique properties.
作用機序
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate. Folate is necessary for the synthesis of DNA, RNA, and proteins, making it crucial for cell growth and division. By inhibiting dihydrofolate reductase, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can slow down or stop the growth of cancer cells. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also inhibits the transport of certain amino acids across cell membranes by binding to the amino acid transporter protein.
Biochemical and Physiological Effects:
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been shown to have a number of biochemical and physiological effects. Inhibition of dihydrofolate reductase leads to a decrease in folate levels, which can affect DNA, RNA, and protein synthesis. This can lead to cell growth arrest or death. Inhibition of amino acid transport can affect cellular metabolism and protein synthesis. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for its target proteins, making it an effective inhibitor. However, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. It is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride. One direction is to explore its potential as a cancer therapeutic. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its effects on other cellular processes, such as amino acid metabolism and transport. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride could also be used as a tool to study the structure and function of its target proteins, which could lead to a better understanding of their roles in cellular processes. Overall, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a versatile compound with many potential applications in scientific research.
合成法
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can be synthesized by reacting N,N-dimethyl-1,3-propanediamine with 2-ketoglutaric acid in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride chloride. The synthesis of ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a multi-step process that requires careful attention to detail to obtain a pure and high-quality product.
科学的研究の応用
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been used in various scientific research applications. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of folate, which is essential for cell growth and division. This inhibition has potential therapeutic applications in cancer treatment. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been used as a tool to study the transport of amino acids across cell membranes. It has been shown to inhibit the transport of certain amino acids, which can help researchers better understand the mechanisms involved in amino acid transport.
特性
CAS番号 |
5261-99-4 |
|---|---|
製品名 |
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride |
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC名 |
(5-amino-3-hydroxy-5-oxopentylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)4-3-6(10)5-7(8)11;/h4,6,10H,3,5H2,1-2H3,(H-,8,11);1H |
InChIキー |
LTELZMDSXFWIGP-UHFFFAOYSA-N |
SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
正規SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




